CID 13570243
Description
CID 13570243 (PubChem Compound Identifier 13570243) is a chemical compound cataloged in the PubChem database. Such identifiers facilitate access to critical data, including molecular formulas, biological activity, and physicochemical properties, which are essential for pharmacological or industrial applications .
Properties
Molecular Formula |
C4H8ClSi |
|---|---|
Molecular Weight |
119.64 g/mol |
InChI |
InChI=1S/C4H8ClSi/c5-6-3-1-2-4-6/h1-4H2 |
InChI Key |
YVEFLRYDKKCYIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Si](C1)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Chloro-1-silacyclopentan-1-ylradical typically involves the reaction of silacyclopentane with chlorine under controlled conditions. The process requires precise temperature and pressure settings to ensure the formation of the desired radical without unwanted side reactions. Industrial production methods may involve the use of specialized reactors and catalysts to optimize yield and purity.
Chemical Reactions Analysis
1-Chloro-1-silacyclopentan-1-ylradical undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using reagents like hydrogen peroxide or molecular oxygen.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of silacyclopentane derivatives.
Substitution: Halogen exchange reactions can occur, where the chlorine atom is replaced by other halogens or functional groups using reagents like sodium iodide or potassium fluoride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions include various substituted silacyclopentanes and silacyclopentane oxides.
Scientific Research Applications
1-Chloro-1-silacyclopentan-1-ylradical has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in radical polymerization reactions.
Biology: The compound’s unique reactivity makes it a valuable tool in studying biological radical processes and enzyme mechanisms.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the production of advanced materials, including silicon-based polymers and coatings.
Mechanism of Action
The mechanism by which 1-Chloro-1-silacyclopentan-1-ylradical exerts its effects involves the formation of reactive intermediates that can interact with various molecular targets. These interactions often occur through radical pathways, where the compound donates or accepts electrons to form new chemical bonds. The molecular targets and pathways involved include organic substrates, enzymes, and other reactive species.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 13570243, we compare it with structurally or functionally analogous compounds referenced in the evidence. Below is a detailed analysis based on PubChem data and methodologies outlined in the provided sources.
Table 1: Structural and Functional Comparison


*Specific data for this compound is unavailable in the provided evidence.
Key Findings :
Structural Similarity: Betulin (CID 72326) and its derivatives (e.g., betulinic acid, CID 64971) share triterpenoid backbones, which are associated with anticancer activity . In contrast, oscillatoxin derivatives (e.g., CID 101283546) feature macrocyclic structures linked to marine toxin activity . Taurocholic acid (CID 6675) is a bile acid conjugated with taurine, highlighting functional divergence from triterpenoids or polyketides .
Functional Overlap :
- Betulin and oscillatoxin D exhibit cytotoxic properties but differ in mechanisms: betulin modulates apoptosis pathways, while oscillatoxins disrupt cellular membranes .
- This compound’s hypothetical applications could align with these compounds if structurally related, necessitating further spectral characterization (e.g., NMR, mass spectrometry) as per guidelines in and .
Pharmacokinetic Properties :
- Betulin’s log P (partition coefficient) is ~8.5, indicating high lipophilicity, whereas taurocholic acid’s amphiphilic nature (log P ~1.2) supports its role in lipid emulsification . Such data would be critical for comparing this compound’s bioavailability or toxicity.
Methodological Considerations
The comparison adheres to standardized protocols for chemical analysis, including:
- Structural Elucidation : Use of PubChem’s 2D/3D structure overlays (as in , Figure 8) to identify shared motifs .
- Data Validation : Cross-referencing with spectral libraries and pharmacological databases to ensure accuracy, as emphasized in and .
- Ethical Reporting : Disclosing data limitations (e.g., missing this compound details) to maintain transparency, aligning with guidelines in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
